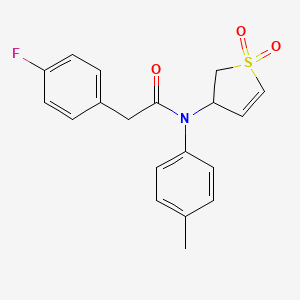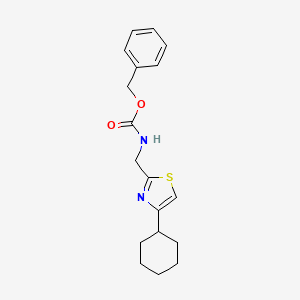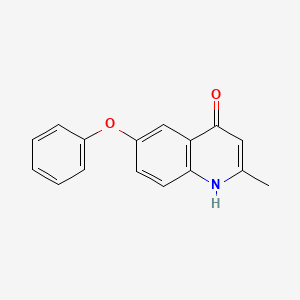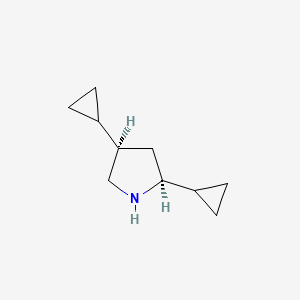![molecular formula C26H32N4O2 B2399721 N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574628-96-8](/img/structure/B2399721.png)
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a class of organic compounds that have been studied for their diverse chemical and biological properties . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Aplicaciones Científicas De Investigación
Analgesic Properties
The compound has been investigated for its analgesic properties. Researchers have explored its potential as a pain-relieving agent, particularly in the context of neuropathic pain. Given the limitations and side effects associated with traditional opioids like morphine, novel compounds like this one are being studied to develop more effective and safer analgesics .
Neuropharmacology and Opioid Receptor Modulation
The compound’s structure suggests that it may interact with opioid receptors. Investigating its binding affinity and selectivity for specific receptor subtypes (such as μ, δ, and κ receptors) could provide insights into its potential as an opioid-based therapeutic agent. Understanding its mechanism of action at the molecular level is crucial for drug development .
Antitumor Activity
Quinazoline derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, including their ability to inhibit cell proliferation and induce apoptosis. Investigating the antitumor potential of this compound could lead to the development of novel chemotherapeutic agents .
Structure-Activity Relationship (SAR) Studies
By modifying the substituents on the quinazoline ring and the piperidine moiety, researchers can perform SAR studies to optimize the compound’s pharmacological properties. Understanding how specific structural features impact its activity can guide further drug design and synthesis .
Metabolic Stability and Pharmacokinetics
Assessing the compound’s metabolic stability, bioavailability, and pharmacokinetic profile is essential for drug development. Researchers can investigate its half-life, tissue distribution, and potential interactions with drug-metabolizing enzymes. Such studies inform dosing regimens and safety profiles .
Computational Modeling and Docking Studies
Using computational tools, researchers can predict the compound’s binding affinity to specific protein targets (e.g., opioid receptors). Molecular docking simulations can provide insights into its interactions with receptor binding sites, aiding in rational drug design .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a screening library for CNS targets , suggesting potential activity in the central nervous system.
Pharmacokinetics
Some of its chemical and physical properties have been reported . The compound has a molecular weight of 430.55, a partition coefficient (logP) of 2.684, and a distribution coefficient (logD) of 1.239 . It has a water solubility (LogSw) of -3.48 . These properties can impact the compound’s bioavailability and pharmacokinetics.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-28-23-17-20(10-11-22(23)26(32)30-14-6-5-9-24(28)30)25(31)27-21-12-15-29(16-13-21)18-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,21,24H,5-6,9,12-16,18H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSVNVVRASHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)
![3-cyclopentyl-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2399646.png)

![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)


